molecular formula C18H17ClN2O3S B3540931 isopropyl 5-{[(benzoylamino)carbonothioyl]amino}-2-chlorobenzoate

isopropyl 5-{[(benzoylamino)carbonothioyl]amino}-2-chlorobenzoate

Cat. No.: B3540931
M. Wt: 376.9 g/mol
InChI Key: JKTZCJXTFJZTIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is based on the international rules of nomenclature. The molecular formula represents the number and type of atoms in a molecule. The structural formula shows the arrangement of atoms in the molecule .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that transform starting materials into the desired product. The analysis of the synthesis process includes understanding the reaction mechanisms, the conditions required for the reaction, and the yield of the product .


Molecular Structure Analysis

The molecular structure of a compound is determined using various spectroscopic techniques like NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and X-ray crystallography. These techniques provide information about the arrangement of atoms within the molecule .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .


Physical and Chemical Properties Analysis

This includes studying properties like solubility, melting point, boiling point, polarity, reactivity, and stability of the compound .

Mechanism of Action

The mechanism of action of a compound is especially important in the field of pharmacology. It refers to how the compound interacts with biological systems and produces its effects .

Safety and Hazards

The safety and hazards associated with a compound are determined through toxicological studies. This includes studying the compound’s effects on various biological systems and determining its toxicity .

Future Directions

Future directions could involve further studies to fully understand the compound’s properties, potential uses, and effects. It could also involve developing new synthesis methods or finding new applications for the compound .

Properties

IUPAC Name

propan-2-yl 5-(benzoylcarbamothioylamino)-2-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3S/c1-11(2)24-17(23)14-10-13(8-9-15(14)19)20-18(25)21-16(22)12-6-4-3-5-7-12/h3-11H,1-2H3,(H2,20,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKTZCJXTFJZTIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=C(C=CC(=C1)NC(=S)NC(=O)C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
isopropyl 5-{[(benzoylamino)carbonothioyl]amino}-2-chlorobenzoate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
isopropyl 5-{[(benzoylamino)carbonothioyl]amino}-2-chlorobenzoate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
isopropyl 5-{[(benzoylamino)carbonothioyl]amino}-2-chlorobenzoate
Reactant of Route 4
Reactant of Route 4
isopropyl 5-{[(benzoylamino)carbonothioyl]amino}-2-chlorobenzoate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
isopropyl 5-{[(benzoylamino)carbonothioyl]amino}-2-chlorobenzoate
Reactant of Route 6
Reactant of Route 6
isopropyl 5-{[(benzoylamino)carbonothioyl]amino}-2-chlorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.